molecular formula C8H14N2O5S2 B11929455 (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

Cat. No.: B11929455
M. Wt: 282.3 g/mol
InChI Key: ZLCOWUKVVFVVKA-RITPCOANSA-N
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Description

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is a complex organic compound characterized by its unique disulfide bond and amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid typically involves the formation of a disulfide bond between two cysteine derivatives. The reaction conditions often include the use of oxidizing agents to facilitate the disulfide bond formation. Common reagents used in this process include hydrogen peroxide or iodine in an aqueous or organic solvent system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the disulfide bond formation.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein folding and stability due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding.

    Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of (2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid involves its ability to form and break disulfide bonds. This property is crucial in protein folding and stability, as disulfide bonds help maintain the three-dimensional structure of proteins. The compound interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a thiol group.

    Cystine: A dimer of cysteine linked by a disulfide bond.

    Glutathione: A tripeptide containing a thiol group, involved in cellular redox reactions.

Uniqueness

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid is unique due to its specific disulfide bond configuration and its potential applications in various fields. Unlike cysteine and cystine, this compound has additional functional groups that enhance its reactivity and utility in synthetic and industrial processes.

Properties

Molecular Formula

C8H14N2O5S2

Molecular Weight

282.3 g/mol

IUPAC Name

(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid

InChI

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t5-,6+/m1/s1

InChI Key

ZLCOWUKVVFVVKA-RITPCOANSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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